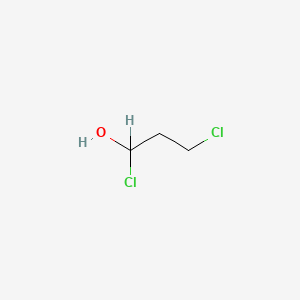
1,3-Dichloro-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-1-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a colorless liquid that is primarily used as an intermediate in the production of other chemicals, such as epichlorohydrin. This compound is also known by several other names, including 1,3-dichloropropan-2-ol and glycerol α,γ-dichlorohydrin .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-1-propanol can be synthesized through the hydrochlorination of glycerine. This process involves the reaction of glycerine with gaseous hydrogen chloride in the presence of a catalyst, typically a carboxylic acid. The reaction is carried out at temperatures ranging from 70 to 140°C, and the water produced during the reaction is continuously removed .
Industrial Production Methods: In industrial settings, this compound is produced as an intermediate in the manufacture of epichlorohydrin. This involves the addition of hypochlorous acid to allyl chloride, followed by dehydrochlorination with an alkali solution .
化学反応の分析
Types of Reactions: 1,3-Dichloro-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epichlorohydrin.
Reduction: It can be reduced to form 1,3-dichloropropane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used.
Major Products Formed:
Epichlorohydrin: Formed through oxidation.
1,3-Dichloropropane: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
科学的研究の応用
1,3-Dichloro-1-propanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of epichlorohydrin, which is a precursor for epoxy resins.
Biology: Studied for its mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used as a solvent for paints, lacquers, and nitrocellulose.
作用機序
The primary mechanism of action for 1,3-dichloro-1-propanol involves its dehydrochlorination to form epichlorohydrin. This reaction is catalyzed by alkali, and the process involves several side reactions. The reaction mechanism has been studied using density functional theory simulations to confirm the reaction pathways and simplify the reaction network .
類似化合物との比較
1,3-Dichloro-1-propanol is similar to other dichloropropanols, such as 2,3-dichloro-1-propanol. it is unique in its specific reactivity and applications. Similar compounds include:
2,3-Dichloro-1-propanol: Used in similar industrial applications but has different reactivity.
1,3-Dichloropropan-2-ol: Another isomer with distinct properties and uses.
This compound stands out due to its specific use in the production of epichlorohydrin and its unique chemical properties.
特性
CAS番号 |
26948-90-3 |
|---|---|
分子式 |
C3H6Cl2O |
分子量 |
128.98 g/mol |
IUPAC名 |
1,3-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c4-2-1-3(5)6/h3,6H,1-2H2 |
InChIキー |
IFDLXKQSUOWIBO-UHFFFAOYSA-N |
正規SMILES |
C(CCl)C(O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


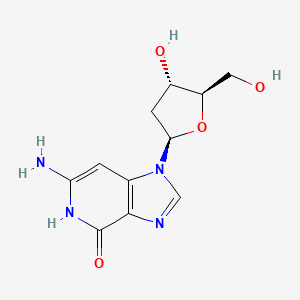
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
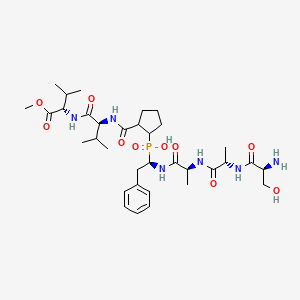
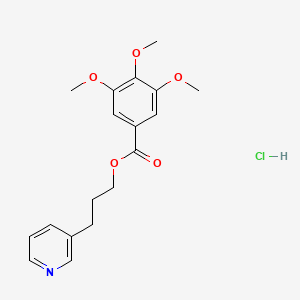
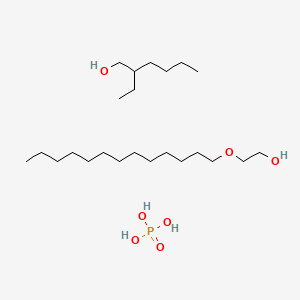
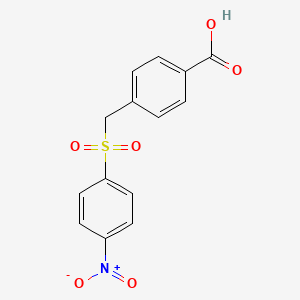
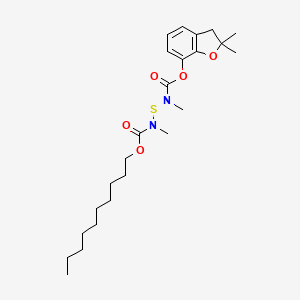
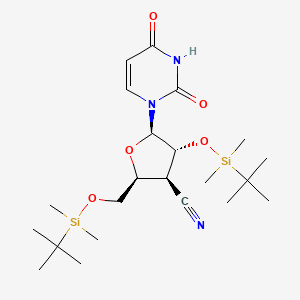
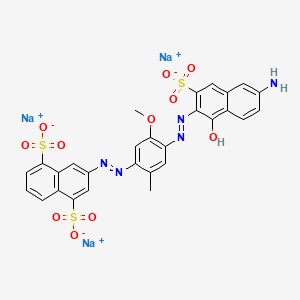
![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)


![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)

